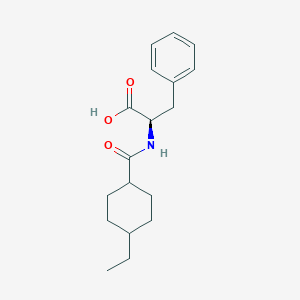

N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine

Descripción general

Descripción

N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C18H25NO3 and its molecular weight is 303.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 4-Desisopropyl-4-ethyl Nateglinide, also known as K4529956QE or N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine, is the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake of glucose into cells .

Mode of Action

4-Desisopropyl-4-ethyl Nateglinide acts by binding to the β cells of the pancreas to stimulate insulin release . This compound is an amino acid derivative that induces an early insulin response to meals, thereby decreasing postprandial (after meal) blood glucose levels . Its action is dependent on the presence of glucose, and it has no effect on insulin release in the absence of glucose .

Biochemical Pathways

The compound affects the insulin secretion pathway. By stimulating the β cells of the pancreas, it promotes the release of insulin, which in turn facilitates the uptake of glucose into cells . This reduces the amount of glucose in the bloodstream, helping to control blood glucose levels, particularly after meals .

Pharmacokinetics

4-Desisopropyl-4-ethyl Nateglinide is extensively metabolized in the liver . The major metabolites possess less activity than the parent compound . One minor metabolite, the isoprene, has the same potency as its parent compound . The compound is excreted in urine (83%) and feces (10%) .

Result of Action

The action of 4-Desisopropyl-4-ethyl Nateglinide results in a decrease in both postprandial and fasting blood glucose levels . It has been shown to decrease glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control . The compound is more effective at lowering postprandial blood glucose than other antidiabetic agents .

Action Environment

The action, efficacy, and stability of 4-Desisopropyl-4-ethyl Nateglinide can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

Actividad Biológica

N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 303.41 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Target Interaction : The compound may interact with specific receptors or enzymes, influencing cellular signaling pathways.

- Biochemical Pathways : It has been shown to modulate pathways involved in inflammation and oxidative stress, which are critical in various disease states.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative damage.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models.

In Vitro Studies

A study conducted on various cell lines indicated that this compound exhibited significant cytoprotection against oxidative stress-induced cell death. The compound was found to have an EC value of approximately 10 μM, indicating moderate potency in protecting cells from oxidative damage .

In Vivo Studies

In animal models, the compound has been evaluated for its therapeutic potential in conditions characterized by oxidative stress and inflammation. Results showed a reduction in markers of inflammation and improved survival rates in treated groups compared to controls.

Comparative Analysis with Similar Compounds

Propiedades

IUPAC Name |

(2R)-2-[(4-ethylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-2-13-8-10-15(11-9-13)17(20)19-16(18(21)22)12-14-6-4-3-5-7-14/h3-7,13,15-16H,2,8-12H2,1H3,(H,19,20)(H,21,22)/t13?,15?,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSFDDAYCLFQJP-AVVWSFFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557766 | |

| Record name | N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105746-45-0 | |

| Record name | 4-Desisopropyl-4-ethyl nateglinide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105746450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DESISOPROPYL-4-ETHYL NATEGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4529956QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.